molecular formula C20H18N4O2 B4570761 6-[2-(4-morpholinyl)-2-oxoethyl]-6H-indolo[2,3-b]quinoxaline

6-[2-(4-morpholinyl)-2-oxoethyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B4570761
M. Wt: 346.4 g/mol
InChI Key: BLULIJOGRPHHFD-UHFFFAOYSA-N
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Description

6-[2-(4-morpholinyl)-2-oxoethyl]-6H-indolo[2,3-b]quinoxaline is a useful research compound. Its molecular formula is C20H18N4O2 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.14297583 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quinoxaline Derivatives in Medicinal Chemistry

Quinoxaline derivatives are widely recognized for their significant pharmacological activities. They have been explored for their antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular actions. The therapeutic potential of quinoxalines is enhanced by incorporating functional groups like sulfonamides into their chemical framework, broadening their biomedical applications (Irfan et al., 2021). Additionally, quinazoline and pyrimidine derivatives, which share structural similarities with quinoxalines, have been developed for optoelectronic materials, highlighting their utility beyond pharmacology (Lipunova et al., 2018).

Environmental Applications

In environmental studies, the photocatalytic degradation of pollutants utilizing quinoxaline derivatives has been investigated. This process involves the mineralization of various organic pollutants in water, such as aromatic and alicyclic compounds, through photocatalysis, which can significantly contribute to water purification technologies (Pichat, 1997).

Contributions to Materials Science

Quinoxaline derivatives are also fundamental in the development of materials science, particularly in the creation of optoelectronic materials. The design principles and synthetic strategies for derivatives such as hexaazatriphenylene (HAT) reveal their relevance in applications like semiconductors, sensors, and energy storage, further demonstrating the versatility of quinoxaline-based compounds (Segura et al., 2015).

Properties

IUPAC Name

2-indolo[3,2-b]quinoxalin-6-yl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c25-18(23-9-11-26-12-10-23)13-24-17-8-4-1-5-14(17)19-20(24)22-16-7-3-2-6-15(16)21-19/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLULIJOGRPHHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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